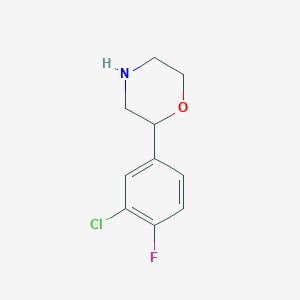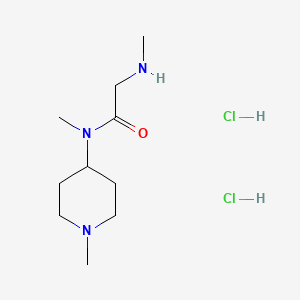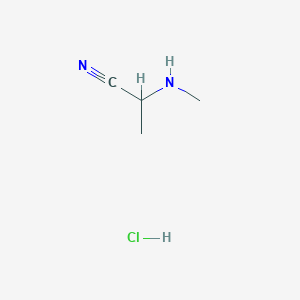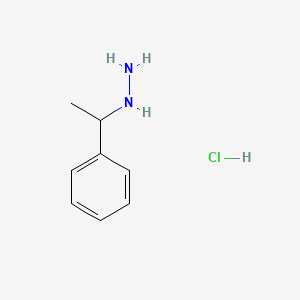
2-(3-Chloro-4-fluorophenyl)morpholine
Übersicht
Beschreibung
“2-(3-Chloro-4-fluorophenyl)morpholine” is an organic compound with the CAS Number: 1097796-68-3 . It has a molecular weight of 215.65 and is a liquid at room temperature . The IUPAC name for this compound is also 2-(3-chloro-4-fluorophenyl)morpholine .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-4-fluorophenyl)morpholine” can be represented by the InChI code: 1S/C10H11ClFNO/c11-8-5-7 (1-2-9 (8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 . This indicates that the molecule contains 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“2-(3-Chloro-4-fluorophenyl)morpholine” is a liquid at room temperature . It has a molecular weight of 215.65 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Mamatha et al. (2019) detailed the synthesis and characterization of a compound closely related to 2-(3-Chloro-4-fluorophenyl)morpholine, showing its potential in biological applications like antibacterial and anti-TB activities (Mamatha et al., 2019).
Antidepressant Activity
- Tao Yuan (2012) researched a compound similar to 2-(3-Chloro-4-fluorophenyl)morpholine, focusing on its antidepressant activities in mice, suggesting potential applications in mental health treatments (Tao Yuan, 2012).
Chemical Structure Analysis
- Research by B. Chai and Changling Liu (2011) on an isomer of flumorph, which includes elements similar to 2-(3-Chloro-4-fluorophenyl)morpholine, provided insights into chemical structures and configurations, useful for understanding how these compounds interact at the molecular level (B. Chai & Changling Liu, 2011).
Neurokinin-1 Receptor Antagonism
- A study led by T. Harrison et al. (2001) investigated a compound containing elements of 2-(3-Chloro-4-fluorophenyl)morpholine, demonstrating its effectiveness as a neurokinin-1 receptor antagonist, with implications for treatments in emesis and depression (T. Harrison et al., 2001).
Synthesis of Key Chiral Intermediates
- Research by S. Wang (2015) developed a method for synthesizing a key chiral intermediate of a drug, using a process related to 2-(3-Chloro-4-fluorophenyl)morpholine, highlighting its importance in pharmaceutical manufacturing (S. Wang, 2015).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “2-(3-Chloro-4-fluorophenyl)morpholine” are not available in the retrieved data, morpholine derivatives are a topic of ongoing research due to their wide range of pharmacological activities . They are often used as key intermediates in the synthesis of various pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVFZPAZVDHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)

![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)
![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)



![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
